Dexamethasone Biotin
Description
Significance of Dexamethasone (B1670325) Conjugates in Advanced Chemical Biology Research
Dexamethasone, a widely prescribed glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which in turn regulates the transcription of various genes. nih.govoup.com While effective, its systemic use can lead to significant side effects in non-target organs. nih.govnih.gov In chemical biology and medicinal chemistry, one strategy to mitigate these off-target effects is the development of dexamethasone conjugates. nih.gov By covalently linking dexamethasone to other molecules, such as polymers or targeting ligands, researchers can create systems for controlled release and targeted delivery. nih.govresearchgate.net
The primary goal of creating these conjugates is to enhance the therapeutic index of the drug by ensuring it accumulates at the site of action, such as inflamed joints, the eyes, or specific cell types, thereby reducing systemic exposure. nih.govnih.govpnas.org The 21-hydroxyl group of dexamethasone is the most common and suitable site for conjugation as it is sterically accessible and not directly involved in the molecule's anti-inflammatory activity. nih.gov This allows for the creation of various ester and amide linkages to different molecular vectors. nih.govacs.org These conjugates are invaluable research tools for studying drug distribution, developing targeted delivery systems, and even for creating novel gene delivery vectors where dexamethasone acts to facilitate entry into the cell nucleus. nih.gov
Strategic Role of Biotinylation in Molecular Probing and Targeted Research Tools
Biotinylation is the process of covalently attaching biotin (B1667282), also known as vitamin B7, to a molecule of interest, such as a protein, nucleic acid, or a small molecule like dexamethasone. thermofisher.comcreative-diagnostics.com The immense utility of biotinylation in research stems from the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin (Ka = 10¹⁵ M⁻¹). thermofisher.com This bond forms rapidly and is stable under a wide range of experimental conditions, including extremes of pH and temperature. thermofisher.com
This robust interaction makes biotin an ideal tag for a multitude of research applications:
Affinity Purification: Biotinylated molecules can be used as "bait" to capture and isolate their binding partners from complex biological mixtures like cell lysates. tuat.ac.jpmdpi.com The entire complex is then easily pulled down using avidin or streptavidin-coated beads. tuat.ac.jp
Detection and Labeling: Biotinylated antibodies or probes are fundamental in techniques like ELISA, Western blotting, and immunohistochemistry for detecting specific proteins. creative-diagnostics.com
Molecular Imaging: When conjugated to imaging agents, biotinylated probes allow for the visualization and tracking of target molecules within cells or organisms. creative-diagnostics.com
Cell Surface Labeling: Using cell-impermeable biotinylation reagents, researchers can specifically label proteins on the outer surface of a cell to study processes like receptor trafficking. thermofisher.com
The design of a biotinylated probe, including the length and flexibility of the linker arm connecting biotin to the bait molecule, is critical for its success, as it can affect the ability of the probe to interact with both its biological target and the avidin/streptavidin matrix. tuat.ac.jp
Conceptual Frameworks for Investigating Dexamethasone Biotin Interactions and Applications
The this compound conjugate is a prime example of a chemical biology tool that combines a specific ligand with a powerful molecular handle. This construct allows researchers to investigate the interactions of dexamethasone in biological systems with high precision. Several conceptual frameworks guide its application in academic research.
One major application is in affinity-based protein profiling and target identification . Researchers can use this compound to identify proteins that bind to dexamethasone. For instance, in proximity-dependent biotin identification (BioID), a variant of biotin ligase is fused to a protein of interest (like the glucocorticoid receptor). When activated in the presence of biotin and a ligand like dexamethasone, the ligase biotinylates any proteins in close proximity, providing a snapshot of the protein interaction landscape. nih.gov Similarly, this compound can be incubated with cell lysates, and any proteins that bind to the dexamethasone portion can be isolated using streptavidin-coated beads and identified via mass spectrometry. tuat.ac.jpmdpi.com
Another innovative application is in the Yeast Three-Hybrid (Y3H) system . This system is designed to identify proteins that bind to a small molecule. It requires a synthetic hybrid ligand, where an "anchor" molecule like dexamethasone is linked to the small molecule of interest (the "bait") via a spacer. nih.gov In a study developing tools to find cytokinin-binding proteins, researchers synthesized dexamethasone-cytokinin conjugates for this purpose. nih.govnih.govmdpi.com A complementary approach, Fluorescence-Activated Cell Sorting (FACS), can use biotinylated versions of the bait molecule to detect receptors on cell surfaces. nih.govmdpi.comsemanticscholar.org
Furthermore, biotinylated dexamethasone can be conjugated to larger carrier systems, such as avidin nanostructures, to study targeted drug delivery mechanisms. researchgate.net In one study, biotinylated dexamethasone was attached to a multi-arm avidin nano-construct to investigate its potential for enhanced uptake and retention in cartilage tissue. researchgate.net These frameworks demonstrate the versatility of this compound as a research probe for dissecting complex biological pathways and validating molecular targets.
Research Applications of Dexamethasone-Biotin Conjugates
| Research Technique | Purpose | Key Components | Outcome | Citations |
| Affinity Purification | To isolate and identify proteins that bind to dexamethasone from a complex mixture. | Dexamethasone-Biotin (Bait), Cell Lysate (Prey), Streptavidin-coated beads (Matrix) | Identification of potential glucocorticoid receptors or other interacting proteins. | tuat.ac.jpmdpi.com |
| Proximity-Dependent Biotin Identification (BioID) | To map the protein interaction network of the glucocorticoid receptor in a cellular context. | Glucocorticoid Receptor fused to Biotin Ligase, Dexamethasone (Agonist), Biotin | A list of proteins that are in close proximity to the activated receptor. | nih.gov |
| Yeast Three-Hybrid (Y3H) System | To identify proteins that bind to a specific small molecule (e.g., cytokinin). | Dexamethasone-Cytokinin hybrid ligand, Yeast expressing fusion proteins | Identification and characterization of novel cytokinin-binding proteins. | nih.govnih.gov |
| Targeted Delivery Studies | To study the uptake and retention of dexamethasone when targeted to specific tissues. | Biotinylated Dexamethasone, Avidin-based nanocarrier | Data on the efficacy of targeted delivery systems for dexamethasone. | researchgate.net |
| Immuno-PET Imaging & Targeted Delivery | To visualize inflammation and deliver dexamethasone to specific immune cells. | Biotinylated nanobody (for imaging), Dexamethasone-nanobody conjugate (for delivery) | Visualization of inflammation and reduced symptoms in a mouse model. | pnas.org |
Structure
3D Structure
Properties
CAS No. |
85679-56-7 |
|---|---|
Molecular Formula |
C36H53FN4O6S |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide |
InChI |
InChI=1S/C36H53FN4O6S/c1-21-17-25-24-12-11-22-18-23(42)13-14-33(22,2)35(24,37)28(43)19-34(25,3)36(21,47)31(45)39-16-8-4-7-15-38-29(44)10-6-5-9-27-30-26(20-48-27)40-32(46)41-30/h13-14,18,21,24-28,30,43,47H,4-12,15-17,19-20H2,1-3H3,(H,38,44)(H,39,45)(H2,40,41,46)/t21-,24+,25+,26+,27+,28+,30+,33+,34+,35+,36+/m1/s1 |
InChI Key |
QEYLXALGYYRVPP-VCOZPEISSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)NCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C)O)F)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[5-[[[(11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl]carbonyl]amino]pentyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
Origin of Product |
United States |
Synthetic Strategies and Chemical Functionalization of Dexamethasone Biotin
General Synthetic Approaches for Dexamethasone (B1670325) Conjugates
The creation of dexamethasone conjugates involves covalently linking the steroid to another molecule, such as a peptide, polymer, or linker, which can then be further functionalized (e.g., with biotin). nih.govresearchgate.netnih.gov This process often requires the initial functionalization of dexamethasone's hydroxyl group to introduce a more reactive moiety, such as a carboxyl group, typically by using anhydrides like succinic anhydride. nih.govmdpi.com A variety of established chemical reactions are utilized for this purpose. nih.govnih.gov
Carbodiimide (B86325) chemistry is a cornerstone method for conjugating dexamethasone to polymers or other molecules containing amine (NH₂) or carboxyl (COOH) groups. nih.govmdpi.com The process utilizes a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC), to activate a carboxyl group. nih.govmorressier.comnih.gov This activation forms a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond or with a hydroxyl group to form an ester bond. nih.govmdpi.com
To enhance reaction efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBT) are frequently included. nih.gov A common strategy involves a two-step process where the carboxyl group is first reacted with NHS in the presence of a carbodiimide to create a more stable succinimidyl ester (an activated ester). This activated ester is then isolated and reacted with an amine-containing molecule to yield the final amide conjugate. nih.gov
| Reagent/Additive | Full Name | Role in Conjugation |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide coupling agent, water-soluble. nih.gov |
| DCC | N,N′-dicyclohexylcarbodiimide | Carbodiimide coupling agent. nih.gov |
| DIC | N,N′-diisopropylcarbodiimide | Carbodiimide coupling agent. nih.gov |
| NHS | N-hydroxysuccinimide | Additive to form stable activated esters, reducing side reactions. nih.gov |
| HOBT | N-hydroxybenzotriazole | Additive to increase yield and suppress side reactions. nih.gov |
Solid-phase synthesis is an efficient methodology for constructing dexamethasone-peptide or dexamethasone-peptoid conjugates. nih.govacs.orgacs.org This technique involves anchoring the initial molecule to an insoluble resin support, allowing for sequential reactions to be carried out with excess reagents that can be easily washed away after each step. acs.orgdovepress.com
In a typical procedure, a dexamethasone derivative compatible with solid-phase synthesis, such as dexamethasone-21-thiopropionic acid (SDex-COOH), is used. nih.govacs.org The synthesis may begin by attaching a protected amino acid to a resin, like a 2-chlorotrityl chloride resin. nih.govdovepress.com The peptide or peptoid chain is then built step-by-step using N-Fmoc-protected amino acids and coupling agents. nih.govdovepress.com Finally, the dexamethasone derivative is coupled to the synthesized chain. nih.gov The completed conjugate is then cleaved from the resin support. This method allows for the rational design and systematic synthesis of a series of related conjugates for screening and study. acs.orgacs.org
Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is an advanced technique used to synthesize well-defined dexamethasone-polymer conjugates with controlled molecular weight and low polydispersity. nih.govnih.govdovepress.com This method is particularly useful for creating pH-sensitive drug delivery systems. mdpi.com
A typical RAFT polymerization system consists of a monomer, a radical initiator, and a RAFT agent (a chain transfer agent). nih.gov To incorporate dexamethasone, a dexamethasone-containing monomer is first synthesized. nih.govmdpi.com This functionalized monomer is then copolymerized with another monomer, such as (hydroxypropyl)methacrylamide (HPMA), via RAFT polymerization. nih.gov The resulting polymer has dexamethasone molecules covalently attached, often through linkers designed to release the drug under specific conditions, such as the acidic environment of inflamed tissues. mdpi.comnih.gov
| Component | Example | Purpose |
| Monomer | (hydroxypropyl)methacrylamide (HPMA) | Forms the main polymer backbone. nih.gov |
| DEX-Monomer | Methacryloyl glycylglycine-hydrazone-DEX | Incorporates dexamethasone into the polymer chain via a pH-sensitive bond. |
| Initiator | AIBN (Azobisisobutyronitrile) | Source of radicals to start polymerization. |
| RAFT Agent | Chain Transfer Agent (CTA) | Controls the polymerization process to yield polymers with defined characteristics. dovepress.com |
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient, specific, and reliable method for synthesizing dexamethasone conjugates. nih.govmdpi.comnih.gov This reaction forms a stable triazole ring by joining a molecule containing an azide (B81097) group with one containing a terminal alkyne. nih.govnih.gov
For conjugation, dexamethasone is chemically modified to possess either an alkyne or an azide functional group. nih.gov A carrier molecule, such as polyethylene (B3416737) glycol (PEG), is functionalized with the corresponding reactive partner. mdpi.comnih.gov The two components are then "clicked" together, often under mild aqueous conditions, to form the dexamethasone-polymer conjugate. nih.govnih.gov This methodology is valued for its high yield, specificity, and compatibility with a wide range of functional groups. nih.govdovepress.com
2-Iminothiolane (B1205332), also known as Traut's reagent, is used to introduce sulfhydryl (-SH) groups by reacting with primary amines. kinampark.comwikipedia.org This chemistry can also be adapted to introduce an amine group into the dexamethasone molecule. nih.govresearchgate.net
One approach involves a one-pot reaction between a dexamethasone derivative like DEX-21-mesylate and a polyamine in the presence of 2-iminothiolane to create a cationic, amine-functionalized dexamethasone. nih.gov This amino-dexamethasone can then be conjugated to carriers that have carboxyl groups, using methods like carbodiimide coupling. nih.govresearchgate.net Alternatively, Traut's reagent can modify an amine-containing carrier to introduce a thiol group, which can then be coupled to a suitably functionalized dexamethasone. kinampark.comwikipedia.org This method is particularly useful for creating conjugates for gene delivery systems. nih.gov
Biotinylation Methods for Dexamethasone Derivatives
Biotinylation is the process of covalently attaching biotin (B1667282) to another molecule. wikipedia.orgthermofisher.com For dexamethasone, this is typically achieved by first creating a dexamethasone derivative or conjugate with a suitable functional group that can react with an activated biotin reagent. nih.govcore.ac.uk
The most common approach is chemical biotinylation, which targets specific functional groups on the molecule. creative-diagnostics.comcreative-proteomics.com A widely used strategy involves reacting an N-hydroxysuccinimide (NHS) ester of biotin with a primary amine on the dexamethasone conjugate. wikipedia.orgcreative-diagnostics.com For instance, a dexamethasone molecule can be conjugated to a bifunctional linker (e.g., a diamine-containing spacer). The free, unreacted amine at the other end of the linker is then available to be biotinylated using a reagent like biotin-NHS. nih.govresearchgate.net
Another strategy involves conjugating dexamethasone to a carrier that is already biotinylated, such as biotinylated polyethylene glycol (PEG) or biotinylated human serum albumin (HSA). core.ac.ukmoleculardepot.comcreative-diagnostics.com In one such synthesis, dexamethasone is first conjugated to a biotinylated PEG molecule through a cleavable ester or hydrazone linker. core.ac.uk This dexamethasone-PEG-biotin conjugate can then be attached to avidin (B1170675) or streptavidin for targeted applications. core.ac.uk
Cell surface biotinylation assays are also used in research to study the expression of proteins at the cell membrane in response to dexamethasone treatment, demonstrating biotin's role as a powerful detection tool in cellular biology. plos.orgfrontiersin.orgdoaj.org
| Biotinylation Reagent Type | Target Functional Group | Description |
| NHS-esters of Biotin | Primary Amines (-NH₂) | The most common method; the NHS ester reacts with amines on the target molecule to form a stable amide bond. thermofisher.comcreative-diagnostics.com |
| Maleimide-activated Biotin | Sulfhydryls (-SH) | Reacts specifically with free sulfhydryl groups, often introduced onto a molecule using a reagent like 2-iminothiolane. wikipedia.org |
| Hydrazide-activated Biotin | Aldehydes | Reacts with aldehyde groups, which can be generated on glycoproteins by oxidizing carbohydrate residues with sodium periodate (B1199274). wikipedia.org |
Periodate Oxidation and Amide Formation for Carboxylic Group Integration
A key step in preparing dexamethasone for conjugation is the introduction of a reactive functional group, typically a carboxylic acid. This is often achieved through periodate oxidation of the dexamethasone molecule. nih.govresearchgate.netresearchgate.net This reaction specifically targets the diol group in the side chain of dexamethasone, cleaving the carbon-carbon bond and oxidizing the hydroxymethyl ketone moiety to yield a carboxylic acid derivative, sometimes referred to as "dexamethasone acid". researchgate.net
Once the carboxylic group is integrated into the dexamethasone structure, it can be readily used for amide bond formation. nih.govnih.gov This classic reaction involves coupling the newly formed carboxylic acid with an amine-containing molecule. To facilitate this, the carboxylic acid is often activated. One common method is the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). researchgate.netnih.govlibretexts.org This forms a more reactive NHS ester intermediate.
Activated Ester Reactions for Biotin Attachment
The activated ester of dexamethasone, typically a succinimidyl ester, is then reacted with an amine-functionalized biotin derivative to form a stable amide linkage. researchgate.netnih.gov This method, based on the reaction of an activated ester followed by amide formation, is considered a straightforward and convenient procedure for conjugating dexamethasone. nih.gov The primary amino group of the biotin derivative acts as a nucleophile, attacking the activated carbonyl carbon of the dexamethasone ester and displacing the NHS leaving group. igem.org This results in the final dexamethasone-biotin conjugate. Biotin itself can also be activated as an NHS ester to react with amine-modified dexamethasone or a spacer. researchgate.netdntb.gov.ua
Design and Utilization of Spacer Linkages in Biotinylation
The inclusion of a spacer arm between dexamethasone and biotin is a critical design element in the synthesis of these conjugates. nih.govcore.ac.ukthermofisher.com Spacers are chemical chains of varying lengths and compositions that are introduced to mitigate steric hindrance. thermofisher.comthermofisher.com This is important because the bulky structures of both dexamethasone and the avidin or streptavidin protein (which binds to biotin) can prevent efficient interaction if the two moieties are too close. thermofisher.com
A variety of linkers can be employed, including those with different release mechanisms. For instance, ester and hydrazone linkers have been used. nih.govcore.ac.uk Ester linkages can be designed for faster release, while pH-sensitive hydrazone linkers can provide a slower, more controlled release, particularly in acidic environments. nih.govcore.ac.uk The choice of spacer can influence the stability and biological availability of the conjugate. igem.org For example, flexible spacers like aminocaproic acid can make the biotin more accessible for enzymatic cleavage, while bulkier spacers can increase stability. igem.orgbiosyntan.de Polyethylene glycol (PEG) chains are also commonly used as spacers to increase solubility and reduce steric hindrance. thermofisher.com
Design and Synthesis of Advanced Dexamethasone Biotin Conjugates for Research
Building upon the fundamental synthetic strategies, researchers have designed and synthesized more complex dexamethasone-biotin conjugates for a variety of research applications. These advanced conjugates often involve linking the dexamethasone-biotin moiety to larger carrier molecules or incorporating specific targeting elements to enhance their utility in biological systems.
Conjugation to Polymeric Carriers (e.g., Dextran (B179266), Pullulan, Hydroxypropyl Methacrylamide Copolymers)
To improve properties such as solubility, stability, and controlled release, dexamethasone-biotin has been conjugated to various polymeric carriers. nih.govresearchgate.netfrontiersin.org Polysaccharides like dextran and pullulan are attractive options due to their biocompatibility and biodegradability. frontiersin.orgrsc.org
Dextran: This polysaccharide can be chemically modified to create self-assembling nanoparticles that can encapsulate or be conjugated with drugs like dexamethasone. rsc.org Biotin-conjugated dextran vesicles have been developed for receptor-mediated drug delivery. acs.org
Pullulan: This non-ionic polysaccharide has been used to create self-assembling nanoparticles with dexamethasone. nih.govresearchgate.net Dexamethasone has been conjugated to pullulan via a hydrazone linker, which allows for slow, controlled release of the drug. nih.gov These pullulan-dexamethasone conjugates have been investigated for ocular drug delivery. researchgate.net
Hydroxypropyl Methacrylamide (HPMA) Copolymers: HPMA copolymers have been used to create pH-sensitive drug delivery systems for dexamethasone. nih.gov These conjugates can be designed to release dexamethasone in a controlled manner in response to changes in pH. nih.gov
| Carrier | Linker Type | Key Findings |
| Dextran | Disulfide, Ester | Biotin-tagged vesicles showed high affinity for membrane receptors and stimuli-responsive drug release. acs.org |
| Pullulan | Hydrazone | Self-assembled into nanoparticles with prolonged drug release in vitreous humor. nih.govresearchgate.net |
| HPMA Copolymer | pH-sensitive | Demonstrated pH-dependent, zero-order release of dexamethasone. nih.gov |
Incorporation into Biologically Relevant Nanocarrier Systems (e.g., Polysaccharide Vesicles, Avidin-Nucleic-Acid-Nano-Assemblies)
Dexamethasone-biotin conjugates have been integrated into sophisticated nanocarrier systems to achieve targeted delivery and controlled release. acs.orgacs.orgacs.orggoogle.com
Polysaccharide Vesicles: Biotin-conjugated dextran can self-assemble into nanovesicles. acs.org These vesicles can be loaded with therapeutic agents and their biotin tag allows for targeting of cells that overexpress biotin receptors. This system has demonstrated enhanced cancer cell killing compared to non-targeted vesicles. acs.org
Avidin-Nucleic-Acid-Nano-Assemblies (ANANAS): This system leverages the high-affinity interaction between biotin and avidin. acs.org Dexamethasone was linked to biotin via an acid-labile hydrazone linker. This biotinylated dexamethasone was then attached to ANANAS, which are known to have a natural tropism for the liver. This approach resulted in selective delivery of dexamethasone to the liver in an animal model of autoimmune hepatitis, reducing inflammation markers and autoantibody levels more effectively than the free drug. acs.org
Functionalization with Specific Targeting Moieties (e.g., Nanobodies, Peptides)
To further enhance the specificity of drug delivery, dexamethasone-biotin conjugates can be functionalized with targeting moieties that recognize specific cell surface markers. nih.govmdpi.com
Nanobodies: These are small, single-domain antibody fragments derived from camelids. researchgate.netfrontiersin.org Their small size, high stability, and specificity make them ideal targeting ligands. creative-diagnostics.com Nanobodies can be conjugated to drug delivery systems, including those carrying dexamethasone-biotin, to direct them to specific cell types, such as tumor cells that overexpress a particular antigen. frontiersin.org
Peptides: Specific peptide sequences can also be used as targeting ligands. These peptides can be designed to bind to receptors that are overexpressed on target cells. For example, peptides that bind to receptors on tumor cells can be used to deliver dexamethasone-biotin conjugates specifically to the tumor site, thereby increasing the local concentration of the drug and reducing systemic side effects. nih.gov
Engineering of Cleavable Linkers for Controlled Release in Research Models (e.g., Hydrazone, Disulfide, Ester Bonds)
The efficacy of dexamethasone-biotin conjugates in research models often relies on the controlled release of the active dexamethasone payload at a specific site of interest. This is achieved by incorporating cleavable linkers into the conjugate's design. These linkers are engineered to be stable in systemic circulation but to break apart under specific physiological or chemical triggers, such as changes in pH or redox potential, which are often characteristic of particular cellular compartments or diseased tissues. cam.ac.ukjst.go.jpnih.gov The choice of linker dictates the release mechanism, allowing for tailored delivery strategies. biosynth.comunimi.it Key examples of such linkers used in dexamethasone conjugates include hydrazones, disulfide bonds, and ester bonds.
Hydrazone Linkers for pH-Sensitive Release
Hydrazone linkages are a cornerstone of pH-responsive drug delivery systems due to their characteristic stability at neutral pH (like that of blood, pH 7.4) and their susceptibility to hydrolysis in acidic environments. researchgate.netnih.gov This property is particularly advantageous for targeting acidic microenvironments found in tumors, endosomes (pH < 6), and lysosomes (pH < 5). researchgate.net
The synthesis of a dexamethasone-biotin conjugate featuring a hydrazone linker typically involves the reaction between a hydrazide derivative and a ketone group. For instance, dexamethasone's ketone function can be reacted with a biotin carrier functionalized with a hydrazide group. pnas.org In one research model, dexamethasone was conjugated to a biotinylated polyethylene glycol (PEG)-avidin carrier system via a pH-sensitive hydrazone bond. nih.govcore.ac.uk This was achieved by first conjugating dexamethasone to biotinylated PEG through a hydrazone linker, followed by supramolecular attachment to avidin. nih.govcore.ac.uk
Research findings demonstrate the effective pH-controlled release from these conjugates. In a study comparing different linkers, the hydrazone-linked dexamethasone-avidin conjugate showed very slow release at physiological pH 7.4, with a maximum of 30% of the drug being released over approximately 350 hours. nih.gov However, upon exposure to an acidic environment (pH 4), the release was significantly accelerated, with a mean half-life of 57.4 hours, confirming the acid-labile nature of the hydrazone bond. nih.govcore.ac.uk Another study utilized adipic acid dihydrazide as a linker to create polydexamethasone prodrugs, which also demonstrated selective release under acidic conditions. rsc.org These models confirm that hydrazone linkers are highly effective for achieving pH-triggered release of dexamethasone. pnas.orgnih.gov
| Linker Type | Carrier | pH | Release Half-life (t½) | Key Findings | Reference(s) |
| Hydrazone | PEG-Avidin | 7.4 | Very slow release (max 30% at ~350h) | Demonstrates high stability at physiological pH. | nih.gov, nih.gov, core.ac.uk |
| Hydrazone | PEG-Avidin | 4.0 | 57.4 ± 3.6 hours | Confirms acid-sensitive cleavage and controlled release in acidic conditions. | nih.gov, core.ac.uk |
| Ester | PEG-Avidin | 7.4 | 21 hours | Faster release than hydrazone under physiological conditions due to potential esterase activity. | nih.gov |
Disulfide Linkers for Reduction-Sensitive Release
Disulfide bonds are another class of cleavable linkers that are stable in the oxidative environment of the bloodstream but are readily cleaved under the reducing conditions found inside cells. cam.ac.ukbroadpharm.com The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), which can efficiently break disulfide bonds to release the conjugated drug. researchgate.netacs.org This strategy is widely used in antibody-drug conjugates (ADCs) and can be applied to dexamethasone-biotin systems for intracellular drug delivery. acs.orgaxispharm.com
The synthesis of a dexamethasone-biotin conjugate with a disulfide linker can be achieved using various bifunctional reagents. broadpharm.com For example, a methoxy-PEG (MPEG) carrier was functionalized with the disulfide-containing molecule cystamine (B1669676), to which dexamethasone was subsequently coupled using carbodiimide chemistry. nih.gov While this specific example did not include biotin, the principle can be extended by using a biotinylated carrier. The resulting amphiphilic dexamethasone-conjugates self-assembled into nanoparticles that were stable in circulation but disintegrated rapidly in the presence of a model reducing agent, dithiothreitol (B142953) (DTT). nih.gov In another model, a biotinylated peptide was linked to a streptavidin-antibody vector via a cleavable disulfide linker for delivery across the blood-brain barrier, demonstrating the stability of the S-S bridge during transport in vivo. nih.gov These findings suggest that a dexamethasone-biotin conjugate with a disulfide linker would remain intact in circulation and release its payload upon entering the target cell. nih.govacs.org
| Linker Type | Model System | Trigger | Observation | Implication for Dexamethasone-Biotin | Reference(s) |
| Disulfide | MPEG-Dexamethasone Nanoparticles | 10 mM Dithiothreitol (DTT) | Complete nanoparticle destruction in 3 hours. | Demonstrates rapid release in a reducing environment, mimicking intracellular conditions. | nih.gov |
| Disulfide | Biotinylated Peptide-Streptavidin Conjugate | In vivo (transcytosis) | S-S bond remained stable during transport across the blood-brain barrier. | Shows sufficient stability in circulation for targeted delivery applications. | nih.gov |
Ester Bonds for Hydrolytic Release
Ester bonds are commonly used in prodrug design and can function as cleavable linkers that are hydrolyzed either chemically or enzymatically. scirp.orgresearchgate.net In the context of dexamethasone conjugates, the primary alcohol on dexamethasone can be readily functionalized to form an ester linkage. binghamton.edu However, the utility of simple ester linkers in systems with long circulation times can be limited by their susceptibility to premature cleavage by plasma esterases. nih.govnih.gov
Despite this challenge, several research models have successfully employed ester linkers for the controlled release of dexamethasone. In one study, dexamethasone was conjugated to a carrier via an ester linkage, which resulted in a release half-life of 21 hours at pH 7.4, a rate significantly faster than a corresponding hydrazone linker but still indicative of a controlled release profile. nih.gov
More complex ester-based linkers have been engineered to fine-tune the release rate. A study involving core-crosslinked polymeric micelles used three different polymerizable dexamethasone derivatives where the drug was connected via an ester bond adjacent to a thioether with varying oxidation states (sulfide, sulfoxide, or sulfone). utwente.nl The rate of hydrolysis of the ester bond, and thus the release of dexamethasone, was dependent on the oxidation state of the neighboring sulfur atom. Increasing the oxidation state increased the electron-withdrawing properties of the linker, accelerating the hydrolysis of the ester bond. utwente.nl This approach allows for the release kinetics to be tailored for specific therapeutic applications. utwente.nl Studies on ester-linked dexamethasone antibody-drug conjugates found that while cleavage in lysosomes was inefficient, the conjugates were active, suggesting that cytosolic esterases are likely responsible for payload release after cellular uptake. nih.govnih.gov
| Linker Type (Dexamethasone Derivative) | Carrier | Release Medium (pH 7.4) | Dexamethasone Released in 72h | Key Findings | Reference(s) |
| Sulfide Ester (DMSL1) | Core-crosslinked polymeric micelle | Buffer | ~30% | Slowest release rate among the three ester linkers tested. | utwente.nl |
| Sulfoxide Ester (DMSL2) | Core-crosslinked polymeric micelle | Buffer | ~55% | Intermediate release rate. | utwente.nl |
| Sulfone Ester (DMSL3) | Core-crosslinked polymeric micelle | Buffer | ~75% | Fastest release rate due to the higher oxidation state of the sulfur atom accelerating ester hydrolysis. | utwente.nl |
Molecular and Cellular Research Investigations Utilizing Dexamethasone Biotin
Probing Receptor-Ligand Interactions and Functional Mechanisms
The conjugation of biotin (B1667282) to dexamethasone (B1670325) creates a versatile probe for studying the intricate interactions between ligands and their receptors, providing insights into their binding specificity and functional consequences.
Studies on Glucocorticoid Receptor Binding Specificity with Biotinylated Dexamethasone
Biotinylated dexamethasone has been instrumental in characterizing the binding affinity and specificity of the glucocorticoid receptor (GR). The dexamethasone portion of the conjugate binds to the GR, a ligand-activated transcription factor that regulates a wide array of physiological processes. The biotin tag then allows for the detection and quantification of this binding event.
Research has shown that the affinity of the glucocorticoid receptor for dexamethasone can be influenced by the presence of co-chaperone proteins. nih.gov For instance, studies in yeast expressing human GR demonstrated that co-expression of co-chaperones like FNIP1, FNIP2, and Tsc1 increased the receptor's affinity for biotinylated dexamethasone. nih.gov This suggests that the cellular environment and the presence of specific interacting proteins can modulate the receptor's ability to bind its ligand.
Furthermore, biotinylated dexamethasone has been employed in cell-free systems to confirm its high affinity for the GR, which is crucial for its use in various assays. thermofisher.com The ability to isolate the GR bound to its ligand using streptavidin-coated beads has facilitated detailed studies of the receptor's structure and function. nih.gov
Detection and Characterization of Cytokinin-Binding Proteins using Dexamethasone-Cytokinin-Biotin Hybrid Ligands (Yeast Three-Hybrid System Applications)
A novel application of dexamethasone biotin is its use in the yeast three-hybrid (Y3H) system to identify and characterize novel protein-ligand interactions. nih.govnih.gov This system is a powerful genetic method for detecting interactions between a protein, a small molecule, and another protein. mit.eduresearchgate.net
In the context of cytokinin research, a hybrid ligand consisting of dexamethasone, a cytokinin molecule (like 6-benzylaminopurine (B1666704) or BAP), and a spacer has been synthesized. nih.govmdpi.com In this system, the dexamethasone part of the hybrid ligand binds to a fusion protein containing the glucocorticoid receptor, while the cytokinin part binds to a potential cytokinin-binding protein (CBP) fused to a transcriptional activation domain. nih.gov A productive interaction between the cytokinin and the CBP brings the two fusion proteins together, activating a reporter gene and allowing for the identification of the CBP. nih.govnih.gov
This innovative approach has been proposed to characterize CBPs that are not membrane-bound and to potentially identify new cytokinin receptors in plants and even in animal cells, where cytokinins have been shown to have inhibitory effects on cancer cells. mdpi.commdpi.com The synthesis of dexamethasone-cytokinin conjugates represents a significant advancement in the tools available for studying cytokinin signaling pathways. nih.gov
Cellular Internalization and Intracellular Trafficking Mechanisms
The journey of this compound into and within the cell is a complex process that provides valuable information about receptor-mediated uptake and the subsequent fate of the ligand-receptor complex.
Research into Receptor-Mediated Endocytosis Pathways for Biotinylated Conjugates
The entry of biotinylated conjugates, including those with dexamethasone, into cells is often mediated by receptor-mediated endocytosis. acs.org This process is initiated by the binding of the ligand to its specific receptor on the cell surface. For dexamethasone, its primary target is the glucocorticoid receptor, which is predominantly located in the cytoplasm and translocates to the nucleus upon ligand binding. nih.gov However, when conjugated to other molecules that target cell surface receptors, the entire conjugate can be internalized.
For example, an immunoconjugate using an antibody against the E-selectin receptor, which is expressed on activated endothelial cells, was used to deliver dexamethasone selectively into these cells. aai.org Upon binding, the conjugate was internalized via endocytosis. aai.org Similarly, the use of nanobodies that recognize specific cell surface markers, such as Ly6C and Ly6G on myeloid cells, has been shown to facilitate the targeted delivery and endocytosis of dexamethasone conjugates. pnas.org
The process of receptor-mediated endocytosis is a key mechanism for the targeted delivery of drugs and provides a pathway for therapeutic agents to reach their intracellular targets while minimizing systemic exposure. acs.org
Investigation of Intracellular Localization and Compartmental Segregation (e.g., Lysosomal Accumulation)
Once internalized, the fate of the this compound conjugate is determined by intracellular trafficking pathways. Studies have shown that these conjugates can be routed to various cellular compartments, including lysosomes.
For instance, an anti-E-selectin antibody-dexamethasone conjugate, after being internalized, was found to be routed to multivesicular bodies, which are related to lysosomes. aai.org Within this acidic environment, the conjugate is often degraded, leading to the release of the active drug. aai.org Similarly, Avidin-Nucleic-Acid-Nano-Assemblies (ANANAS) used to carry dexamethasone were observed to segregate inside the lysosomes of liver immunocompetent cells. acs.org The acidic pH within the lysosome can be exploited to trigger the release of the drug from its carrier through the use of acid-labile linkers. pnas.orgacs.org
However, inefficient cleavage of certain linkers within the lysosome can lead to the accumulation of the conjugate, which may impact cellular function. researchgate.net Understanding the mechanisms of intracellular localization is therefore crucial for designing effective drug delivery systems.
Elucidation of Biotin-Dependent Cellular Uptake Mechanisms
It has been noted that chronic administration of substances that compete for SMVT binding, such as lipoic acid, can decrease the cellular uptake of biotin. e-acnm.org Conversely, the presence of biotin could potentially influence the uptake of other SMVT substrates. While the glucocorticoid receptor is the main target for dexamethasone, the contribution of biotin-dependent transport mechanisms to the cellular entry of dexamethasone-biotin conjugates is an area that warrants further investigation. The use of avidin (B1170675) or streptavidin to form complexes with biotinylated ligands can also trigger internalization through receptor cross-linking. worktribe.com
Modulation of Intracellular Signaling Pathways in Experimental Models
This compound has proven to be a valuable tool in dissecting complex intracellular signaling cascades, offering insights into cellular mechanics, gene regulation, and protein dynamics.
Analysis of Dexamethasone-Induced Cellular Tension and Protein-Protein Interactions (e.g., Sec5-GEF-H1 Pathway)
Dexamethasone is known to induce osteoblast commitment in mesenchymal stem cells, a process that relies on RhoA-dependent cellular tension. Research has shown that dexamethasone treatment stimulates the interaction between GEF-H1 (also known as ARHGEF2) and Sec5 (also known as EXOC2), a component of the exocyst complex. biologists.comnycu.edu.tw This interaction is crucial for the localization of GEF-H1 to focal adhesions and for increasing the extracellular deposition of fibronectin fibrils. biologists.com
The signaling pathway involves the dexamethasone-induced expression of serum-glucocorticoid-induced protein kinase 1 (SGK1), which in turn increases the interaction between Sec5 and GEF-H1. biologists.commybiosource.com This enhanced interaction promotes GEF-H1 targeting to adhesion sites, a key step in generating cellular tension. nycu.edu.twmybiosource.comnih.gov Studies have demonstrated that the induction of SGK1 by dexamethasone treatment modifies microtubule dynamics to facilitate the Sec5-GEF-H1 interaction. mybiosource.comnih.gov The exocyst complex itself is essential for tethering vesicles to the plasma membrane for exocytosis, and the GEF-H1-Sec5 interaction is thought to enhance RhoA activation, which further regulates exocyst assembly and localization. biologists.comnycu.edu.twptglab.com
To investigate this interaction directly, researchers have employed in vivo proximity protein labeling systems. In these experiments, GEF-H1 is fused with an engineered ascorbate (B8700270) peroxidase (APEX), which, in the presence of biotin-phenol and hydrogen peroxide, biotinylates neighboring and interacting proteins like Sec5. biologists.comnycu.edu.tw This allows for the enrichment of the biotinylated proteins using streptavidin beads and subsequent analysis, confirming the dexamethasone-stimulated interaction between GEF-H1 and Sec5. biologists.com
Table 1: Key Proteins in Dexamethasone-Induced Cellular Tension
| Protein | Also Known As | Function | Role in Pathway |
|---|---|---|---|
| GEF-H1 | ARHGEF2 | RhoA activator | Interacts with Sec5 to promote cellular tension. biologists.comnycu.edu.tw |
| Sec5 | EXOC2 | Component of the exocyst complex | Interacts with GEF-H1, facilitating its localization. biologists.comnycu.edu.twptglab.com |
| SGK1 | Serum-glucocorticoid-induced protein kinase 1 | Expression is induced by dexamethasone; promotes Sec5-GEF-H1 interaction. biologists.commybiosource.com | |
| RhoA | Small GTPase | Mediates cellular contractility and tension. nih.gov |
Impact on Gene Expression Profiles using Biotinylated Probes in Molecular Assays (e.g., RNA Pull-Down Assays)
Biotinylated probes, including those derived from Dexamethasone, are instrumental in studying gene expression. nih.gov These probes can be used in techniques like in situ hybridization and microarray analysis to identify and quantify changes in mRNA levels in response to glucocorticoid stimulation. medchemexpress.com
In studies investigating the effects of dexamethasone on gene expression, biotin-labeled cRNA is hybridized to expression beadchips or microarrays. nih.govplos.orgd-nb.infophysiology.org This allows for a genome-wide analysis of transcripts that are up- or down-regulated by dexamethasone. For instance, research on peripheral blood cells has shown that dexamethasone induces robust and reproducible changes in gene expression profiles. nih.govd-nb.info Similarly, in experimental models of pneumococcal meningitis, biotin-labeled cDNA has been used on microarrays to assess the impact of dexamethasone on the gene expression profiles in the hippocampus and cortex. plos.org
These biotin-based microarray techniques have also been employed to study the effects of dexamethasone on lung development, identifying gene expression patterns associated with alveolarization. physiology.org Furthermore, biotin repletion studies in biotin-deficient models have utilized microarray analysis to reveal changes in pancreatic gene expression, highlighting the role of biotin in cellular repair processes. scholaris.ca
Table 2: Examples of Genes Regulated by Dexamethasone Identified Using Biotin-Based Assays
| Gene | Organ/Cell Type | Regulation | Experimental Context |
|---|---|---|---|
| FKBP5 | Peripheral Blood Cells | Upregulated | Marker for glucocorticoid receptor function. nih.gov |
| DUSP1 | Peripheral Blood Cells | Upregulated | Related to the development of depression. nih.gov |
| ZBTB16 | Peripheral Blood Cells | Upregulated | Associated with glucocorticoid response. nih.gov |
| CXCL10 | Hippocampus (Pneumococcal Meningitis) | Modulated | Related to inflammation. plos.org |
| PapI | Pancreas | Upregulated | Repair transcript activated during biotin repletion. scholaris.ca |
| PapII | Pancreas | Upregulated | Repair transcript activated during biotin repletion. scholaris.ca |
Regulation of Specific Protein Expression and Degradation (e.g., Aquaporin-2 protein abundance via cell surface protein biotinylation)
This compound, and more broadly the technique of cell surface protein biotinylation, is a powerful method to study the regulation of protein expression and degradation. wikipedia.org This technique allows for the specific labeling and subsequent isolation of proteins present on the cell surface, providing insights into their trafficking and turnover.
A notable example is the study of Aquaporin-2 (AQP2), a water channel protein crucial for renal water reabsorption. frontiersin.orgnih.gov Research has shown that dexamethasone increases AQP2 protein abundance. frontiersin.orgnih.govfrontiersin.org Using cell surface biotinylation assays, it was demonstrated that dexamethasone treatment leads to an increase in AQP2 expression on the cell membrane. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net This effect was blocked by the glucocorticoid receptor antagonist RU486, indicating that the action of dexamethasone is mediated through the glucocorticoid receptor. frontiersin.orgfrontiersin.org
Further studies have revealed that dexamethasone can increase AQP2 levels, at least in part, by decreasing its degradation. nih.govfrontiersin.orgresearchgate.net In these experiments, cells are treated with cycloheximide (B1669411) to inhibit new protein synthesis, and the stability of existing AQP2 is monitored over time in the presence or absence of dexamethasone. frontiersin.orgphysiology.org Results from such studies have shown that dexamethasone treatment significantly reduces the degradation of AQP2. frontiersin.orgresearchgate.net
This biotinylation approach has also been applied to study other proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR). plos.orgplos.org Dexamethasone treatment has been found to increase the total protein and cell surface expression of CFTR. plos.org However, unlike its effect on AQP2, dexamethasone did not appear to significantly alter the degradation rate of wild-type CFTR. plos.org
Table 3: Effect of Dexamethasone on Protein Expression and Stability
| Protein | Effect of Dexamethasone | Mechanism | Method of Analysis |
|---|---|---|---|
| Aquaporin-2 (AQP2) | Increased abundance and cell surface expression. frontiersin.orgnih.govfrontiersin.org | Reduced protein degradation. nih.govfrontiersin.orgresearchgate.net | Cell surface biotinylation, Western blotting. frontiersin.orgfrontiersin.orgresearchgate.net |
| CFTR | Increased total and cell surface expression. plos.org | No significant effect on degradation. plos.org | Cell surface biotinylation, Western blotting. plos.org |
| Intestinal Proteins | Increased protein catabolism. physiology.org | Increased protein degradation. physiology.org | Isotope labeling and analysis. |
| Muscle Proteins | Increased protein degradation. nih.gov | Increased protease mRNA concentrations. nih.gov | Measurement of radioactive release from pre-labeled proteins. |
Interactions with Biological Macromolecules and Self-Assemblies
The unique properties of this compound conjugates make them ideal for studying and manipulating interactions with other biological macromolecules, particularly in the context of avidin/streptavidin systems and nucleic acid nano-assemblies.
This compound Conjugate Interactions with Avidin/Streptavidin Systems
The interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent bonds in nature. thermofisher.comthermofisher.com This high-affinity interaction is exploited in a multitude of biotechnological applications. wikipedia.org Dexamethasone-biotin conjugates can bind to avidin or streptavidin, which can be free or immobilized on supports like sepharose or beads. nih.govfishersci.dk
This binding capability allows for the development of "sandwich" affinity chromatography for the purification of steroid hormone receptors. nih.gov In this method, a bifunctional derivative of dexamethasone and biotin binds to the glucocorticoid receptor. The entire complex can then be captured on an avidin-sepharose column, enabling a significant purification of the receptor. nih.gov
Furthermore, the avidin-biotin system is central to the construction of drug delivery systems. nih.gov For instance, dexamethasone can be attached to biotinylated PEG linkers, which are then coupled to avidin. nih.govmit.edu This forms a nano-carrier that can be used for controlled drug release. The release profile of dexamethasone can be modulated by the type of chemical linkage used to connect it to the biotinylated PEG. nih.gov
The interaction is also fundamental to various detection methods. fishersci.dkbosterbio.com Streptavidin conjugated to fluorescent dyes or enzymes is widely used to detect biotinylated molecules, including biotinylated dexamethasone probes, in assays like ELISA, immunohistochemistry, and flow cytometry. fishersci.dknih.govacs.org
Table 4: Characteristics of Avidin/Streptavidin-Biotin Interaction
| Property | Description | Significance for this compound Applications |
|---|---|---|
| Affinity | Extremely high (Kd = 10⁻¹⁵ M). thermofisher.com | Enables robust and specific capture and detection. wikipedia.orgnih.gov |
| Specificity | Highly specific interaction between biotin and the binding sites of avidin/streptavidin. wikipedia.orgnih.gov | Minimizes non-specific binding in purification and detection assays. nih.govfinabio.net |
| Stability | The complex is resistant to extremes of pH, temperature, and denaturing agents. thermofisher.combosterbio.com | Allows for use in a wide variety of experimental conditions. wikipedia.org |
| Valency | Avidin and streptavidin are tetrameric, with four biotin-binding sites per molecule. thermofisher.comthermofisher.comfinabio.net | Facilitates the formation of large complexes for signal amplification. thermofisher.com |
Complexation and Assembly with Nucleic Acid Nano-Assemblies
This compound conjugates are being integrated into sophisticated nucleic acid-based nanostructures for targeted drug delivery. acs.orgnih.gov One such platform is the Avidin-Nucleic-Acid-Nano-Assembly (ANANAS). acs.orgnih.govresearchgate.net These nanoparticles are formed by the nucleation of avidin units around a non-coding DNA plasmid, creating a toroidal structure that can be functionalized with biotinylated molecules. researchgate.netresearchgate.net
By using a biotin-linker-dexamethasone conjugate, the drug can be loaded onto the ANANAS platform. acs.orgnih.gov This approach leverages the natural liver tropism of ANANAS to selectively deliver dexamethasone to the liver, which is particularly beneficial for treating liver diseases like autoimmune hepatitis. acs.orgnih.govresearchgate.net The use of an acid-labile linker, such as a biotin-hydrazone linker, allows for the reversible loading of dexamethasone, enabling its release in the acidic environment of lysosomes within target cells. acs.orgnih.gov
The chemistry and length of the linker used to conjugate dexamethasone to biotin have been shown to influence the biodistribution and drug persistence of the ANANAS-dexamethasone complex. researchgate.netnih.gov For example, different linkers can affect the stability of the conjugate and how the drug is presented on the nanoparticle surface, which in turn impacts liver penetration and uptake by resident macrophages. researchgate.netnih.gov This demonstrates that the design of the this compound conjugate can be finely tuned to optimize the pharmacokinetic profile of the nanomedicine. nih.gov
Table 5: Components of ANANAS-Dexamethasone Nano-Assembly
| Component | Function | Key Feature |
|---|---|---|
| Avidin | Structural core of the nanoparticle. researchgate.netresearchgate.net | Binds to biotinylated components. |
| Nucleic Acid (plasmid DNA) | Scaffold for avidin nucleation. researchgate.netresearchgate.net | Forms the core structure of the nano-assembly. |
| This compound Conjugate | The therapeutic payload. acs.orgnih.gov | Allows for loading of dexamethasone onto the avidin-based nanoparticle. acs.orgnih.gov |
| Linker (e.g., hydrazone) | Connects dexamethasone to biotin. acs.orgnih.gov | Can be designed to be acid-labile for controlled drug release. acs.orgnih.gov |
Advanced Research Applications of Dexamethasone Biotin As a Chemical Probe and Tool
Development and Utilization of Affinity Chromatography Probes for Glucocorticoid Receptors and Other Binding Proteins
The high affinity and specificity of the biotin-avidin interaction form the basis of powerful affinity chromatography techniques. Dexamethasone (B1670325) Biotin (B1667282) serves as an ideal bait molecule to capture and purify glucocorticoid receptors and their associated binding partners from complex biological mixtures.
A key strategy employed is "sandwich" affinity chromatography. nih.gov In this method, a Dexamethasone Biotin conjugate (such as BioDex 1, which incorporates a pentamethylenediamine spacer) is first incubated with a cell lysate or tissue homogenate. nih.gov The conjugate binds specifically to the glucocorticoid receptor. This receptor-ligand complex is then passed through a column containing immobilized avidin (B1170675) or streptavidin (e.g., avidin-Sepharose). nih.gov The biotin moiety of the conjugate binds tightly to the avidin, effectively immobilizing the entire receptor-BioDex 1 complex on the solid support. After washing away non-specifically bound proteins, the purified or enriched receptor complex can be eluted. This methodology has been successfully used for the partial purification of the human spleen tumor glucocorticoid receptor, achieving several thousand-fold purification with good yield. nih.govbuecher.de
Beyond purification, this compound is used in affinity pull-down assays to study ligand-receptor interactions and the assembly of protein complexes. For instance, researchers have used biotinylated dexamethasone to investigate how Hsp90 co-chaperones affect the GR's affinity for its ligand. nih.gov In these experiments, lysates from yeast expressing human GR were incubated with biotinylated dexamethasone. nih.gov Streptavidin-coated agarose (B213101) beads were then used to capture the fraction of GR that was successfully bound to the ligand. nih.gov By immunoblotting for GR, it was determined that the expression of certain co-chaperones increased the amount of GR pulled down, indicating an enhanced affinity of the receptor for dexamethasone. nih.gov
Table 1: Applications of this compound in Affinity-Based Methods
| Technique | Principle | Research Application Example | Reference |
|---|---|---|---|
| Sandwich Affinity Chromatography | This compound binds to the glucocorticoid receptor in solution, and the complex is then captured on an avidin-functionalized solid support. | Partial purification of the human spleen tumor glucocorticoid receptor. | nih.govbuecher.de |
| Affinity Pull-Down Assay | Biotinylated dexamethasone is used to capture its binding partners (like GR) from a lysate, which are then isolated using streptavidin beads. | Studying the effect of co-chaperones on the ligand-binding affinity of the glucocorticoid receptor. | nih.gov |
Application in Fluorescence Activated Cell Sorting (FACS) Methodologies for Cellular Studies
Fluorescence-Activated Cell Sorting (FACS) is a sophisticated type of flow cytometry that allows for the physical separation of a heterogeneous mixture of cells into pure subpopulations. myu-group.co.jprsc.org The use of this compound as a chemical probe provides a conceptual framework for isolating cells based on their ability to bind or internalize glucocorticoids.
The methodology involves incubating a mixed cell population with the this compound conjugate. Cells that express surface-accessible or internalizable glucocorticoid receptors will bind to the probe. To enable detection by FACS, a second-step reagent is added: streptavidin conjugated to a fluorescent molecule (e.g., Phycoerythrin (PE) or Fluorescein isothiocyanate (FITC)). The fluorescent streptavidin binds to the biotin moiety of the dexamethasone probe that is now associated with the target cells. These cells become fluorescently labeled and can be identified and sorted from the unlabeled population by the FACS instrument.
While direct sorting of cells based on GR expression using this compound is a specific application, the principles are well-established in related research. For example, biotin-conjugated lectins are routinely used in flow cytometry, where they are detected with fluorescently-labeled streptavidin to analyze cell surface glycosylation changes in response to dexamethasone treatment. nih.gov Furthermore, FACS analysis has been instrumental in identifying specific cell types, such as synovial cells, that internalize fluorescently-labeled dexamethasone-polymer conjugates in animal models of arthritis. researchgate.net The synthesis of hybrid ligands, including biotinylated derivatives, has been specifically proposed for use in FACS to identify and characterize protein-binding cells. nih.govdntb.gov.ua These examples collectively demonstrate the feasibility and utility of using a this compound probe in conjunction with fluorescent streptavidin for the analytical and preparative sorting of glucocorticoid-responsive cells.
Biotin-Mediated Proximity Labeling Techniques for Proteomic and Interactome Studies (e.g., APEX-Mediated Biotinylation)
Proximity labeling (PL) is a powerful technique for mapping the spatial and temporal interactome of a protein of interest within its native cellular environment. sigmaaldrich.com This approach uses an enzyme fused to a "bait" protein, which generates short-lived, reactive molecules that covalently "tag" nearby "prey" proteins. addgene.orgnih.gov The tag is typically biotin, which allows for the subsequent enrichment of labeled proteins using streptavidin affinity purification, followed by identification via mass spectrometry (MS). mdpi.com this compound itself is not the probe here; rather, dexamethasone is used as a physiological trigger to study the interactome of the glucocorticoid receptor or other dexamethasone-responsive proteins.
Two prominent PL methods are BioID and APEX-mediated biotinylation:
BioID (Proximity-Dependent Biotin Identification): This method uses a promiscuous E. coli biotin ligase, BirA, fused to a protein of interest. addgene.org In the presence of excess biotin, BirA generates reactive biotinoyl-5'-AMP, which diffuses from the enzyme's active site and covalently attaches to the lysine (B10760008) residues of proximal proteins. researchgate.net In one study, a BirA* was fused to the glucocorticoid receptor (BirA-GR). nih.gov Treatment with dexamethasone induced the translocation of the BirA-GR fusion protein to the nucleus, allowing for the specific biotinylation of proteins that interact with the activated, nuclear GR. nih.gov This approach successfully identified both known and novel GR-interacting proteins, many of which were dependent on the DNA-binding function of the receptor, suggesting the interactions occur on chromatin. nih.gov
APEX-Mediated Biotinylation: This technique utilizes an engineered ascorbate (B8700270) peroxidase (APEX) that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of a biotin-phenol substrate into a highly reactive and short-lived biotin-phenoxyl radical. researchgate.net This radical covalently tags electron-rich amino acids (like tyrosine) on nearby proteins within a smaller labeling radius than BioID, offering higher spatial resolution. researchgate.net APEX-mediated biotinylation has been used to investigate dexamethasone-induced protein interactions. For example, to confirm a dexamethasone-stimulated interaction between GEF-H1 and Sec5, cells were transfected with a GEF-H1-APEX fusion protein. biologists.com After dexamethasone treatment, biotin-phenol and H₂O₂ were added. The subsequent enrichment of biotinylated proteins with streptavidin beads and western blot analysis showed a clear increase in biotinylated Sec5, confirming their proximity in response to dexamethasone. biologists.com
Table 2: Comparison of BioID and APEX Proximity Labeling Techniques
| Feature | BioID / TurboID | APEX / APEX2 | Reference |
|---|---|---|---|
| Enzyme | Promiscuous biotin ligase (BirA*, TurboID, miniTurboID) | Engineered ascorbate peroxidase (APEX2) | mdpi.com |
| Substrate | Biotin, ATP | Biotin-phenol, H₂O₂ | researchgate.net |
| Labeling Time | Minutes (TurboID) to hours (BioID) | ~1 minute | addgene.orguni-muenchen.de |
| Temporal Control | Poor to moderate (initiated by adding biotin) | Excellent (initiated by adding H₂O₂) | nih.gov |
| Labeling Radius | ~10 nm | ~20 nm (but with shorter radical half-life) | researchgate.net |
| Toxicity | Generally low | H₂O₂ can be toxic to cells | addgene.orgbiorxiv.org |
Targeted Delivery Systems for In Vitro and Preclinical Research Models (Conceptual Focus)
The this compound conjugate is a valuable component in the design of targeted delivery systems for experimental research. These systems aim to concentrate a therapeutic or experimental agent at a specific site, such as a particular cell type or tissue, enhancing its local effect while minimizing off-target exposure. The conceptual focus is on using these systems as research tools to modulate biological processes in a controlled manner in vitro and in preclinical models.
Two primary strategies can be employed for cell-specific targeting using dexamethasone conjugates in a research setting:
Biotin Receptor Overexpression: Many types of cancer cells overexpress receptors for biotin to meet their high metabolic demands. rsc.org This biological feature can be exploited for targeted delivery. While not using dexamethasone, studies have shown that biotin-conjugated nanoparticles loaded with other drugs, like methotrexate, can be effectively targeted to and internalized by cancer cells that overexpress biotin receptors. nih.gov Conceptually, a this compound conjugate, or a nanoparticle decorated with it, could be used in preclinical models to selectively deliver dexamethasone to biotin-receptor-positive tumors or other tissues to study the localized effects of glucocorticoid signaling.
Nanobody Conjugation: Nanobodies are small, single-domain antibody fragments derived from camelids that possess high stability and specificity for their target antigen. isogenica.com They are excellent targeting moieties for drug delivery. thno.org A highly successful application of this strategy involved the creation of dexamethasone-nanobody conjugates to target Ly6C/G-positive inflammatory cells in a mouse model of influenza. pnas.org Dexamethasone was attached to the nanobody via a pH-sensitive linker, designed to release the drug inside the cell following endocytosis. pnas.org This targeted approach allowed for a significant reduction in the required dose compared to free dexamethasone and demonstrated the potential for selectively modulating immune responses in specific cell populations. pnas.org The modularity of this system allows for the same dexamethasone-linker chemistry to be applied to nanobodies targeting different cell surface proteins, making it a versatile tool for preclinical research.
Controlled release systems are designed to release an entrapped agent over an extended period, maintaining its concentration within a desired range at a specific location. Dexamethasone conjugates, including those linked to biotin, are incorporated into such systems for in vitro and preclinical studies.
Hydrogels: Hydrogels are water-swollen polymer networks that can serve as depots for sustained drug release. acs.org Injectable, self-healing hydrogels have been developed where dexamethasone is covalently linked to the polymer backbone. acs.org These systems can release the native drug over extremely long periods (e.g., over 400 days) through the slow hydrolysis of ester bonds in an aqueous environment. acs.org Other systems use hyaluronic acid hydrogels or nanoparticle-in-hydrogel composites to achieve controlled release of dexamethasone over days to weeks. mdpi.comresearchgate.net Such platforms are invaluable research tools for studying the long-term effects of localized glucocorticoid exposure in tissue engineering or chronic inflammation models.
Polymeric Nanoparticles: Dexamethasone can be conjugated to or encapsulated within polymeric nanoparticles to modify its release profile and biodistribution. nih.gov A notable example used Avidin-Nucleic-Acid-Nano-Assemblies (ANANAS) to deliver dexamethasone to the liver. researchgate.net In this system, dexamethasone was reversibly attached to the nanoparticle surface using an acid-labile biotin-hydrazone linker. researchgate.net The natural liver tropism of the avidin-based nanoparticle combined with the pH-sensitive release mechanism allowed for targeted and controlled drug delivery within the lysosomes of liver cells. researchgate.net Other research has focused on dexamethasone conjugated to polymers like poly(lactic-co-glycolic acid) (PLGA) or polyethylenimine (PEI), which can self-assemble into nanoparticles and provide sustained release. nih.govresearchgate.net
Table 3: Examples of Dexamethasone Controlled Release Systems for Research
| System Type | Material(s) | Release Mechanism | Reported Release Duration | Reference |
|---|---|---|---|---|
| Hydrogel | Thermosensitive ABA triblock copolymer, cystamine (B1669676) cross-linker | Covalent linkage via ester bond; release by hydrolysis | >400 days | acs.org |
| Nanoparticle-in-Hydrogel | Dexamethasone-loaded micelles and liposomes in a dex-HEMA hydrogel | Biphasic: diffusion from micelles, then release of intact liposomes upon hydrogel degradation | Sequential release over >15 days | mdpi.com |
| Polymeric Nanoparticle | Avidin-Nucleic-Acid-Nano-Assemblies (ANANAS) with a biotin-hydrazone linker | pH-sensitive linker cleavage in lysosomes | Targeted, triggered release | researchgate.net |
| Polymeric Conjugate | HPMA copolymer with a pH-sensitive linker | pH-dependent hydrolysis | Sustained release over 14 days at pH 5.0 | nih.gov |
A fascinating application of dexamethasone conjugates is their use as non-viral vectors to enhance gene delivery. nih.govresearchgate.net The underlying mechanism relies on the natural pathway of the glucocorticoid receptor. After dexamethasone binds to the cytoplasmic GR, the complex translocates into the cell nucleus to regulate gene expression. acs.orgtandfonline.com This nuclear-targeting property can be harnessed to carry genetic material, such as plasmid DNA (pDNA), into the nucleus, a major barrier for non-viral gene therapy. acs.org
Researchers have synthesized conjugates of dexamethasone with polycations like low molecular weight polyethylenimine (PEI). acs.org The PEI portion condenses the negatively charged pDNA into nanoparticles, while the dexamethasone moiety acts as a nuclear localization signal. Studies have shown that these PEI-dexamethasone/DNA complexes exhibit significantly higher gene transfection efficiency compared to PEI/DNA complexes alone. acs.orgrsc.org The localization of these dexamethasone-conjugated complexes within the nucleus has been confirmed using fluorescence microscopy. acs.org Similarly, dexamethasone-conjugated solid lipid nanoparticles, further modified with a folate targeting ligand, showed remarkably higher in vivo transfection efficiency (40%) compared to non-modified nanoparticles (24%) in a peritoneal tumor model. tandfonline.com These findings establish dexamethasone conjugates as promising vectors for enhancing gene delivery in experimental therapeutics and research. nih.gov
Studies in Cellular and Tissue Engineering Research
The application of this compound as a sophisticated chemical probe extends into the dynamic field of cellular and tissue engineering. Its unique structure, combining the bioactivity of dexamethasone with the specific binding properties of biotin, allows for precise modulation and investigation of cellular processes within engineered microenvironments.
Modulation of Cell Behavior in Scaffold Systems (e.g., Macrophage Polarization, Osteogenic Differentiation)
In tissue engineering, biomaterial scaffolds provide a structural foundation for tissue regeneration and a platform for delivering bioactive molecules to guide cellular responses. Dexamethasone, when incorporated into these scaffolds, plays a critical role in modulating the local immune environment and promoting the differentiation of stem cells, which are crucial for successful tissue repair.
Modulation of Macrophage Polarization: The host immune response to an implanted biomaterial is a key determinant of its success. Macrophages, in particular, orchestrate the inflammatory and healing processes. They can exist in a pro-inflammatory (M1) state or an anti-inflammatory, pro-regenerative (M2) state. Directing macrophages toward the M2 phenotype is a common goal in tissue engineering. researchgate.net Studies utilizing scaffolds capable of releasing dexamethasone have demonstrated a significant capacity to modulate macrophage behavior. For instance, dexamethasone-loaded polycaprolactone (B3415563) (PCL) scaffolds were shown to suppress the secretion of M1-associated pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from macrophages. acs.orgnih.gov This shift from an M1 to an M2 phenotype was drastically enhanced by the scaffold-released dexamethasone, creating a more favorable microenvironment for healing and tissue formation. researchgate.networktribe.com The effective concentration for suppressing M1 cytokines has been identified to be in the 10–100 nM range. nih.gov
Promotion of Osteogenic Differentiation: Dexamethasone is a well-established inducing agent for the osteogenic differentiation of mesenchymal stem cells (MSCs), the process by which stem cells become bone-forming cells (osteoblasts). spandidos-publications.com When released from scaffolds, dexamethasone effectively promotes this lineage commitment. researchgate.netacs.org In co-culture systems of macrophages and MSCs, while M1 macrophages can enhance osteogenic differentiation at early time points, the later stages of mineralization are dominated by the effects of dexamethasone. acs.orgworktribe.com The sustained release of dexamethasone from three-dimensional (3D)-printed scaffolds has been shown to enhance late-stage mineralization. acs.org This effect is often achieved using osteogenic induction media containing dexamethasone, β-glycerophosphate, and ascorbic acid. spandidos-publications.comnih.gov The conjugation of dexamethasone to biotin allows for its specific immobilization within a scaffold system, providing sustained and localized signaling to promote osteogenesis where it is most needed.
| Cell Type | Experimental System | Key Findings | Reference |
|---|---|---|---|
| Macrophages | Dexamethasone-loaded PCL scaffolds | Significantly reduced secretion of M1 cytokines IL-6 and TNF-α on days 3 and 7. | acs.orgnih.gov |
| Macrophages & MSCs | Co-culture with sustained dexamethasone-releasing scaffolds | Phenotype switching from M1 to M2 was drastically enhanced by scaffold-released dexamethasone. | researchgate.networktribe.com |
| Mesenchymal Stem Cells (MSCs) | Culture with dexamethasone-containing osteogenic induction medium | Dexamethasone is a key component required to stimulate MSC differentiation into osteoblast-lineage cells. | spandidos-publications.com |
| Mesenchymal Stem Cells (MSCs) | Co-culture with macrophages and dexamethasone-releasing scaffolds | Late-stage mineralization was dominated by dexamethasone, with enhanced osteogenesis. | acs.orgworktribe.com |
Functionalization of Biomaterials via Biotin-Avidin Chemistry for Controlled Biological Cues
The biotin-avidin interaction is one of the strongest non-covalent bonds found in nature and serves as a powerful and versatile tool for the bio-functionalization of materials. tue.nlfrontiersin.org This system allows for the precise, stable, and oriented attachment of biotinylated molecules, such as this compound, onto surfaces or hydrogels that have been modified with avidin or its variants like streptavidin or neutravidin. tue.nlutwente.nl This "sandwich" approach provides exquisite control over the presentation of biological signals to cells. nih.gov
The strategy involves first incorporating avidin into or onto the biomaterial scaffold. Subsequently, the biotinylated molecule of interest, in this case, this compound, is introduced and becomes securely anchored to the scaffold via the high-affinity interaction. tue.nl This method has been widely explored for immobilizing various bioactive agents, including peptides, growth factors, and antibodies, to guide cell behavior. tue.nlutwente.nlnih.gov For example, biotinylated interleukin 4 (IL4) has been successfully loaded onto scaffolds using this technique to modulate macrophage polarization. nih.gov
The use of this compound in this context allows for the spatial and temporal control of glucocorticoid signaling. Unlike simple encapsulation where the drug leaches out via diffusion, biotin-avidin tethering ensures that the dexamethasone molecule remains localized on the material surface, providing sustained signaling to adjacent cells. frontiersin.org This is particularly advantageous for applications like promoting osteogenic differentiation on a bone-implant surface or creating anti-inflammatory coatings on neural probes. nih.gov Research dating back to 1983 described the synthesis of a biotin-labeled dexamethasone derivative specifically for binding to glucocorticoid receptors and avidin-Sepharose, illustrating the foundational concept of using this conjugate as a probe and for affinity-based applications. nih.gov The modular nature of this system means that this compound could be co-immobilized with other biotinylated signaling molecules to create multifunctional biomaterials that orchestrate complex tissue regeneration processes.
| Component | Function | Example Application | Reference |
|---|---|---|---|
| Biotinylated Molecule (e.g., this compound) | The bioactive cue to be immobilized. | A biotin-dexamethasone derivative used as a hormone-affinity probe. | nih.gov |
| Avidin/Streptavidin | Acts as a multivalent linker molecule, coated on or integrated into the biomaterial. | Used to attach biotinylated IL4 to gelatin scaffolds to modulate macrophage response. | tue.nlnih.gov |
| Biomaterial Scaffold (e.g., hydrogel, polymer) | The structural support that presents the bioactive cues to the cellular environment. | Thermoresponsive culture surfaces modified with biotinylated peptides via streptavidin. | nih.gov |
| Competitive Biotin Analogs (e.g., desthiobiotin) | Allows for spatiotemporal control and release of tethered molecules. | In situ exchange enables the formation of biochemical gradients in hydrogels. | utwente.nl |
Analytical and Characterization Methodologies for Dexamethasone Biotin Research
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric methods are fundamental in the characterization of dexamethasone (B1670325) biotin (B1667282), providing insights into its molecular structure, mass, and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Functionalization Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of dexamethasone biotin. Both ¹H and ¹³C NMR are employed to confirm the successful conjugation of biotin to dexamethasone. nih.govacs.orgrsc.org For instance, the appearance of characteristic peaks corresponding to the protons and carbons of both the dexamethasone and biotin moieties, as well as shifts in the peaks of the atoms at the conjugation site, provide definitive evidence of successful synthesis. acs.orgrsc.org In studies involving biotinylated polymers or other complex conjugates, NMR is crucial for confirming the attachment of biotin. rsc.org The integration of NMR peak areas can also provide information on the degree of biotinylation. rsc.org Solid-state NMR has also been utilized to investigate the structure and dynamics of dexamethasone at an atomic level. nih.govrsc.org
Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Analysis
Mass spectrometry is indispensable for determining the precise molecular weight of this compound and assessing its purity. Several MS techniques are employed:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of the synthesized conjugate. mdpi.com Electrospray ionization (ESI) is a common ionization method used in conjunction with HRMS for analyzing dexamethasone-biotin conjugates. mdpi.comsemanticscholar.org
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF MS is used to analyze the molecular weight of larger biotinylated molecules and to confirm conjugation. researchgate.netresearchgate.net It is particularly useful for analyzing peptides and proteins that have been modified with biotin. researchgate.net In the context of drug delivery systems, MALDI-TOF can confirm the increased molecular mass of polymers after biotinylation. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgnih.govibl-international.comnih.gov This technique is highly sensitive and can be used to identify and quantify dexamethasone and its metabolites in complex biological matrices. nih.govresearchgate.net LC-MS/MS, a tandem mass spectrometry approach, offers even greater specificity and is often the method of choice for pharmacokinetic studies. researchgate.net
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of dexamethasone-containing solutions. Dexamethasone exhibits a characteristic maximum absorbance (λmax) in the UV region, typically around 240-242 nm. researchgate.netinnovareacademics.inresearchgate.net By creating a calibration curve of absorbance versus known concentrations of dexamethasone, the concentration of an unknown sample can be determined. researchgate.netinnovareacademics.in This technique is also valuable for monitoring the uptake and release of dexamethasone from drug delivery systems. nih.gov
| UV-Visible Spectrophotometry Data for Dexamethasone | |
| Parameter | Value |
| Typical λmax | 240-242 nm researchgate.netinnovareacademics.inresearchgate.net |
| Linearity Range | 1.00 – 50.00 µg mL–1 jrespharm.com |
| Limit of Detection (LOD) | 0.38 µg mL-1 jrespharm.com |
| Limit of Quantification (LOQ) | 1.00 µg mL-1 jrespharm.com |
| Correlation Coefficient (r) | 0.9996 jrespharm.com |
| This table presents typical values for the UV-Visible spectrophotometric analysis of dexamethasone. Actual values may vary depending on the specific experimental conditions. |
Chromatographic Separation Techniques
Chromatographic techniques are essential for purifying this compound and for analyzing its properties, such as purity and release from delivery systems.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Release Kinetics
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and studying its release kinetics from various formulations. redalyc.org Reverse-phase HPLC is commonly used, where the analyte is separated based on its hydrophobicity. researchgate.net The retention time of the compound can be used for identification, while the peak area is proportional to its concentration. redalyc.org HPLC methods have been developed and validated for the determination of dexamethasone in various samples, including plasma and synovial fluid. redalyc.org The technique's ability to separate the drug from its potential degradation products or other components in a formulation makes it ideal for stability studies and quality control. redalyc.org
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide visual information about the localization and distribution of this compound at a cellular and tissue level.
In research involving dexamethasone, fluorescence microscopy is often used to visualize its effects on cellular structures. biologists.complos.org For instance, immunofluorescence staining can be used to observe changes in the cytoskeleton or the localization of specific proteins in response to dexamethasone treatment. biologists.com In studies on drug delivery, fluorescence microscopy can track the uptake of fluorescently labeled nanoparticles carrying dexamethasone into cells. plos.org Techniques like total internal reflection fluorescence (TIRF) microscopy can provide high-resolution images of events occurring at the cell membrane. biologists.com
Confocal Raman microscopy and MALDI-TOF mass spectrometry imaging (MALDI-TOF MSI) are advanced techniques used for the ex vivo imaging and quantification of drug distribution in tissues. nih.gov While confocal Raman microscopy offers higher spatial resolution, MALDI-TOF MSI allows for the analysis of larger tissue areas. nih.gov Both methods can provide valuable insights into how dexamethasone-loaded nanoparticles are distributed within the skin. nih.gov
Confocal Microscopy for Cellular Localization and Uptake Studies
Confocal microscopy is a powerful tool for studying the cellular uptake and subcellular localization of this compound. By labeling the conjugate or its carrier with a fluorescent probe, researchers can track its journey into and within cells in high resolution.
For instance, studies have utilized confocal microscopy to observe the cellular localization of biotinylated proteins. nih.gov In one such study, HEK293 cells were engineered to express a BirA*-fused glucocorticoid receptor (GR). nih.gov Following treatment with dexamethasone, the cells were fixed, permeabilized, and stained with fluorescently labeled streptavidin to detect biotinylated proteins. nih.gov Confocal imaging revealed that upon dexamethasone treatment, both the GR and the biotinylated proteins translocated to the nucleus, demonstrating the ability of this technique to track the localization of biotinylated complexes within cellular compartments. nih.gov
In studies involving biotinylated dendrimers, confocal microscopy has consistently shown a higher rate of cellular accumulation for biotin-conjugated dendrimers compared to their non-biotinylated counterparts across various cell lines. bohrium.com This enhanced uptake is attributed to the interaction with biotin-specific receptors on the cell surface. bohrium.com
Electron Microscopy and Atomic Force Microscopy (AFM) for Nanostructure Characterization
Electron microscopy and Atomic Force Microscopy (AFM) are crucial for characterizing the size, shape, and surface morphology of nanocarriers designed for this compound delivery.
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of nanostructures, allowing for detailed analysis of their internal structure. TEM is instrumental in visualizing the morphology of nanoparticles, confirming their size and shape. researchgate.net
Scanning Electron Microscopy (SEM) offers three-dimensional images of the surface topography of nanostructures. In the characterization of a self-nano-emulsifying drug release system (SNEDDS) for dexamethasone, SEM images were used to confirm that the lipid spheres were approximately 50-200 nm in size. researchgate.net
Atomic Force Microscopy (AFM) is a powerful technique that not only provides high-resolution images of surface topography but can also measure the forces between a sharp probe and the sample surface. preprints.org This capability has been used to study the interaction between biotin and streptavidin at the single-molecule level. fsu.edu By functionalizing the AFM tip with biotin, researchers can map the adhesion forces on a surface coated with streptavidin, providing insights into the binding strength and specificity of the interaction. mdpi.com Studies have shown that the unbinding forces of the streptavidin-biotin complex are significantly greater than those of the avidin-biotin complex under controlled conditions. mdpi.com
Biophysical Characterization of Conjugates and Nanocarriers
Biophysical characterization techniques are essential for determining the physicochemical properties of this compound conjugates and their nanocarriers, which in turn influence their stability, bioavailability, and in vivo performance.
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) for Size, Polydispersity, and Aggregation Studies
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are fundamental techniques for characterizing the size, size distribution, and aggregation of nanoparticles in solution. wyatt.com
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. materials-talks.com These fluctuations are then correlated to the particle's diffusion coefficient, which is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. pmda.go.jp DLS is a rapid and non-invasive method for determining the average particle size and the polydispersity index (PDI), a measure of the broadness of the size distribution. actascientific.com It is highly sensitive to the presence of even small quantities of large aggregates. wyatt.com
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle. unchainedlabs.com This information can be used to determine the weight-average molecular weight (Mw) of macromolecules and nanoparticles, as well as the second virial coefficient (A2), which provides insight into particle-solvent and particle-particle interactions. anton-paar.com A positive A2 value indicates favorable particle-solvent interactions, while a negative value suggests a propensity for particle-particle interactions and potential aggregation. anton-paar.com
In the development of nanocarriers for dexamethasone, DLS is routinely used to characterize the size and PDI of the formulations. For example, dexamethasone-conjugated poly(amidoamine) (PAMAM) dendrimers were found to have sizes ranging from 130–185 nm. mdpi.com Similarly, dexamethasone-poly(ethylene glycol) (PEG) conjugates self-assembled into micelles with sizes of 66 and 76 nm. mdpi.com
| Nanocarrier System | Size (nm) | Reference |
| Dexamethasone-conjugated PAMAM dendrimers | 130-185 | mdpi.com |
| Dexamethasone-PEG micelles | 66-76 | mdpi.com |
| Dexamethasone-loaded nanostructured lipid carriers | 106.9 ± 1.2 | nih.gov |
This table presents a selection of reported size measurements for different dexamethasone nanocarrier systems.
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the dispersion and measuring the velocity of the particles using a technique called laser Doppler velocimetry.
Conversely, negatively charged nanoparticles can also be designed. Dexamethasone-conjugated PAMAM dendrimers have been reported with zeta potentials ranging from -17 to -57 mV. mdpi.com Dexamethasone-PEG conjugates have been formulated into micelles with zeta potentials of -5.2 and -7.8 mV. mdpi.com
| Nanocarrier System | Zeta Potential (mV) | Reference |
| Multi-arm Avidin (B1170675) (mAv) | +25.3 ± 0.7 | researchgate.net |
| Dexamethasone-conjugated PAMAM dendrimers | -17 to -57 | mdpi.com |
| Dexamethasone-PEG micelles | -5.2 and -7.8 | mdpi.com |
| Nanostructured lipid carriers for dexamethasone acetate | -6.51 ± 0.575 | nih.gov |
This table summarizes the zeta potential values for various dexamethasone-containing nanocarrier systems.
Biochemical and Cell-Based Assay Methods
Biochemical and cell-based assays are essential for confirming the successful conjugation of biotin to dexamethasone and for evaluating the biological activity and targeting efficacy of the resulting conjugate.
Avidin-Biotin Binding Assays (e.g., Avidin-HABA Assay)
The strong and specific interaction between avidin and biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of many biochemical assays. thermofisher.com The Avidin-HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method used to quantify the amount of biotin in a sample. thermofisher.com
The principle of the HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. cosmobio.co.jp The avidin-HABA complex has a characteristic absorbance at 500 nm. cosmobio.co.jp When a biotin-containing sample is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye, causing a decrease in the absorbance at 500 nm. thermofisher.com This change in absorbance is directly proportional to the amount of biotin in the sample. thermofisher.com
This assay is frequently used to determine the degree of biotinylation of proteins and other molecules. nih.gov For example, in the synthesis of a biotinylated PEG, the HABA assay was used to confirm the extent of biotinylation. nih.gov By creating a titration curve where increasing amounts of the biotinylated PEG are added to the HABA-avidin complex, the point at which the absorbance plateaus indicates that all the biotin-binding sites on the avidin have been occupied. nih.gov This allows for the calculation of the average number of biotin molecules per PEG molecule. nih.gov
Flow Cytometry for Quantitative Cellular Uptake and Population Analysis
Flow cytometry is an indispensable tool for the quantitative analysis of this compound at the single-cell level. This technique allows for the measurement of fluorescence intensity emitted by individual cells, providing a robust method to quantify cellular uptake. sdu.dknih.gov
Principles and Application:
In the context of this compound research, the biotin moiety allows for indirect fluorescent labeling. Cells are incubated with this compound, and subsequently, a fluorescently-tagged streptavidin conjugate is added. Streptavidin's strong and specific affinity for biotin ensures that the fluorescent signal is proportional to the amount of internalized this compound. nih.gov The cells are then passed in a single file through a laser beam, and the scattered light and emitted fluorescence are detected. Forward-scattered light (FSC) provides information about cell size, while side-scattered light (SSC) relates to the internal complexity or granularity of the cell. dovepress.com
Research Findings:
Studies utilizing flow cytometry have demonstrated the ability to quantify the cellular uptake of biotinylated molecules in a time- and concentration-dependent manner. For instance, research on other biotinylated compounds has shown significantly higher uptake in target cells compared to non-biotinylated controls. mdpi.com This methodology can also be used to investigate the mechanisms of cellular entry. researchgate.net By using various endocytosis inhibitors, researchers can determine the specific pathways involved in the uptake of this compound. For example, a significant decrease in uptake after treatment with inhibitors of clathrin-mediated or caveolae-mediated endocytosis would suggest the involvement of these pathways. researchgate.net
Furthermore, flow cytometry enables the analysis of specific cell populations within a heterogeneous sample. By using antibodies against cell surface markers conjugated to different fluorochromes, researchers can simultaneously quantify this compound uptake in distinct cell types. nih.gov This is particularly valuable in complex biological systems where the compound's effects may be cell-specific.
| Compound | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Ce6-biotin | HeLa | Cellular uptake of Ce6-biotin was approximately 4 times higher than that of non-biotinylated Ce6 after 6 hours of incubation. | mdpi.com |
| Coumarin-6-PLGA Nanoparticles | A375 | The highest intracellular uptake was observed at a concentration of 1.0 mg/mL, with a time-dependent increase in uptake up to 24 hours. | dovepress.com |
| Biotin-SS-IR820 | 4T1 | Showed enhanced cellular uptake compared to the non-biotinylated IR820. | researchgate.net |
Immunoblotting (Western Blot) for Protein Expression and Interaction Validation
Immunoblotting, or Western blotting, is a cornerstone technique for identifying and quantifying specific proteins from a complex mixture, such as a cell lysate. In this compound research, it is pivotal for validating the expression of target proteins and confirming interactions identified through other methods. nih.govthermofisher.com
Principles and Application:
The process begins with separating proteins by size via gel electrophoresis. The separated proteins are then transferred to a solid membrane. This membrane is subsequently incubated with a primary antibody specific to the protein of interest. Following this, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is added to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection of the protein as a band on the membrane, the intensity of which corresponds to the protein's abundance. thermofisher.com
Research Findings:
In studies involving dexamethasone, Western blotting has been instrumental in demonstrating its effects on protein expression. For example, research has shown that dexamethasone treatment can lead to a significant increase in the expression of specific proteins, such as aquaporin-2 (AQP2) and cystic fibrosis transmembrane conductance regulator (CFTR). plos.orgfrontiersin.orgfrontiersin.orgphysiology.org In the context of this compound, this technique can be used to verify that the compound retains the biological activity of dexamethasone by observing similar changes in protein expression.
Furthermore, Western blotting is crucial for validating protein-protein interactions. Following a pull-down assay using this compound as bait, the captured proteins can be eluted, separated by gel electrophoresis, and identified by Western blotting using antibodies specific to suspected interacting partners. nih.gov This confirms the identity of the proteins that bind to this compound.
| Compound/Condition | Cell/Tissue Model | Key Finding | Reference |
|---|---|---|---|
| Dexamethasone (10 nM) | Calu-3 Cells | Induced a 1.97-fold increase in the total protein of wild-type CFTR. | plos.org |
| Dexamethasone (0.1 µM) | HEK293 cells transfected with AQP2 | Increased AQP2 protein abundance by approximately 63%. | frontiersin.org |
| Dexamethasone | Rat brain endothelial cells | Concentration-dependent upregulation of bcrp, p-gp, and mrp2 protein expression. | nih.gov |
RNA Pull-Down Assays for Investigating RNA-Protein Interactions
RNA pull-down assays are a powerful in vitro technique used to identify proteins that bind to a specific RNA molecule. iaanalysis.comnih.gov When investigating the effects of this compound, this assay can be adapted to discover RNA-binding proteins (RBPs) whose interaction with a target RNA is modulated by the compound.
Principles and Application:
This method typically involves the use of a biotinylated RNA probe corresponding to a specific RNA sequence of interest. iaanalysis.comlifeasible.com This "bait" RNA is incubated with a cellular lysate, allowing for the formation of RNA-protein complexes. ntu.edu.sg These complexes are then "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for biotin. lifeasible.com After washing away non-specifically bound proteins, the interacting proteins are eluted and can be identified by techniques such as mass spectrometry or Western blotting. lifeasible.comthermofisher.com
Research Findings:
RNA pull-down assays have been successfully employed to identify proteins that interact with specific RNA sequences. elifesciences.orgaginganddisease.org For example, this method was used to show that the protein RBMXL3 binds to a specific element in the 3'-untranslated region of human SP-B mRNA, and this binding is enhanced in the presence of dexamethasone. physiology.org In the context of this compound, a similar approach could be designed. A biotinylated RNA of interest would be incubated with cell lysates in the presence or absence of this compound. The proteins pulled down in each condition would then be compared to identify those whose binding to the RNA is influenced by the compound. This can provide critical insights into the mechanisms by which this compound may regulate gene expression at the post-transcriptional level.
| Bait RNA | Identified Interacting Protein | Key Finding | Reference |
|---|---|---|---|
| GAS5 lncRNA | UPF1 | GAS5 was found to interact specifically with the UPF1 protein. | elifesciences.org |
| RBE sequence of SP-B mRNA | RBMXL3 | Binding of RBMXL3 to the RBE is enhanced in the presence of Dexamethasone. | physiology.org |
| Biotinylated IRE RNA probe | IRP1 and IRP2 | Demonstrated the successful pull-down of known RNA-binding proteins. | researchgate.net |
Future Research Directions and Emerging Paradigms for Dexamethasone Biotin
Development of Novel Biotinylated Dexamethasone (B1670325) Probes with Enhanced Selectivity and Sensitivity
The advancement of research reliant on Dexamethasone Biotin (B1667282) hinges on the continuous innovation in the design and synthesis of new probes. A primary focus is to enhance the selectivity for the glucocorticoid receptor and the sensitivity of detection. This involves strategic modifications to the linker or spacer arm that connects the dexamethasone and biotin moieties.
Early iterations of these probes utilized spacers like pentamethylenediamine to couple dexamethasone to biotin, creating bifunctional derivatives that could bind to both the GR and avidin-Sepharose for affinity chromatography nih.gov. Research has shown that the nature and length of this linker are critical for retaining the biological activity of the parent compound nih.gov. For instance, studies on other biotinylated nuclear receptor ligands found that conjugates with shorter linkers retained potency similar to the parent compound nih.gov.
Modern synthetic strategies for dexamethasone conjugates include a variety of chemical methods such as carbodiimide (B86325) chemistry, solid-phase synthesis, and click reactions nih.gov. Future developments are exploring linkers with different properties, such as varying lengths and flexibilities, to optimize the interaction with the GR binding pocket and minimize steric hindrance. Furthermore, the incorporation of cleavable linkers, such as acid-reversible hydrazone linkers, allows for the controlled release of the dexamethasone moiety under specific pH conditions, which is particularly useful in targeted delivery systems nih.gov. The goal is to create a new generation of probes that not only bind with high affinity but also provide greater versatility for a wider range of biochemical and cellular assays.
Exploration of Dexamethasone Biotin in Advanced Biological Imaging Techniques for Live Cell Studies
The ability to visualize molecular processes within living cells is a cornerstone of modern cell biology. Biotinylated probes like this compound are increasingly being explored for their potential in advanced biological imaging rsc.org. By coupling the this compound probe to a fluorescently labeled avidin (B1170675) or streptavidin molecule, researchers can track the real-time movement and localization of the glucocorticoid receptor within live cells.
This approach enables the detailed study of critical cellular events, such as the translocation of the GR from the cytoplasm to the nucleus upon ligand binding. Confocal fluorescence microscopy can be used to visualize the cellular location of biotinylated proteins, which has been successfully applied in studies of GR translocation induced by dexamethasone nih.gov. Live-cell imaging studies have already been employed to observe the effects of dexamethasone on the cellular cytoskeleton, providing valuable insights into its mechanism of action nih.gov.
Future applications could involve the use of quantum dot bioconjugates linked to this compound . Quantum dots offer superior photostability and brightness compared to traditional fluorophores, allowing for long-term, multi-color imaging of GR dynamics without significant phototoxicity . This would facilitate more complex studies, such as monitoring the interaction of the GR with other proteins or its recruitment to specific gene promoters in real-time.
Integration of this compound Conjugates into Multi-Modal Research Platforms for Systems Biology Investigations
A systems biology approach requires the integration of data from multiple experimental techniques to build comprehensive models of biological processes. This compound is a versatile tool that can be integrated into various research platforms. Its primary application has been in affinity purification, where the probe is used to isolate the GR and its associated protein complexes from cell lysates nih.gov. This "sandwich" affinity chromatography technique can lead to a several-thousand-fold purification of the receptor nih.gov.
Beyond simple purification, this compound conjugates are being incorporated into more complex systems. For example, they are used to load dexamethasone onto nanoparticle-based delivery systems, such as Avidin-Nucleic-Acid-Nano-Assemblies (ANANAS) nih.gov. These nanoparticles can be engineered for targeted delivery to specific tissues, and the biotin-dexamethasone linkage allows for controlled, stoichiometric loading of the drug nih.gov.
Another powerful technique is the use of this compound in fluorescence-activated cell sorting (FACS) to isolate specific cell populations that respond to glucocorticoids nih.gov. When combined with proteomic techniques like mass spectrometry, these approaches can provide a global view of the changes in protein expression and interaction networks following glucocorticoid stimulation.
Elucidation of Nuanced Molecular Mechanisms and Pathway Interplay via this compound-Based Tools
Understanding the precise molecular mechanisms of dexamethasone action requires the identification of the full spectrum of proteins that interact with the glucocorticoid receptor. This compound-based tools are instrumental in this endeavor. While direct pull-down assays using this compound can identify GR-interacting proteins, related techniques like proximity-dependent biotin identification (BioID) have provided even deeper insights nih.gov.
In the BioID method, the GR is fused to a mutant biotin ligase (BirA). Upon binding of dexamethasone, the GR-BirA fusion protein translocates to the nucleus and biotinylates proteins in its immediate vicinity nih.gov. These biotinylated proteins can then be isolated and identified by mass spectrometry, providing a snapshot of the GR's protein interaction landscape in its native cellular environment nih.gov. This approach has successfully identified over 30 proteins that interact with the GR in a dexamethasone-dependent manner, including known co-regulators and novel interacting partners like lysine (B10760008) methyltransferases and demethylases nih.gov.
These powerful proteomic approaches allow researchers to map the complex interplay of signaling pathways that are modulated by glucocorticoids. By identifying the full complement of GR interactors, scientists can build more accurate models of how dexamethasone exerts its diverse physiological effects, from anti-inflammatory actions to metabolic regulation mdpi.com.
Design of Next-Generation Targeted Modulators for Complex In Vitro Systems and Mechanistic Preclinical Research Models
The ultimate goal of understanding glucocorticoid signaling is to develop more effective and safer therapeutic agents. Insights gained from studies using this compound are directly informing the design of next-generation selective glucocorticoid receptor modulators (SGRMs). The detailed knowledge of the GR's mechanism of action, including the specific protein-protein interactions that mediate its effects, provides a roadmap for designing new drugs with improved therapeutic profiles.
SGRMs aim to dissociate the beneficial anti-inflammatory effects of glucocorticoids from their undesirable metabolic side effects. By understanding how dexamethasone binding influences the recruitment of co-activator and co-repressor proteins to the GR, researchers can design new ligands that selectively promote desired downstream signaling events. The identification of novel GR-interacting proteins through this compound-based proteomic studies opens up new avenues for therapeutic intervention nih.gov.
Furthermore, this compound conjugates themselves can be used in complex in vitro and preclinical models to validate new therapeutic strategies. For instance, nanoparticle systems loaded with this compound can be used to test the efficacy of targeted drug delivery approaches in animal models of inflammatory diseases nih.gov. These tool compounds are essential for the mechanistic studies that underpin the development of more precise and effective medicines.
Table 1: Research Applications of this compound and Related Techniques
| Research Area | Technique | Application | Key Findings |
| Protein Purification | Affinity Chromatography | Isolation of glucocorticoid receptor (GR) from human spleen tumor cytosol. | Achieved several thousand-fold purification of the GR with good yield. nih.gov |
| Molecular Interactions | Proximity-Dependent Biotin Identification (BioID) | Mapping the protein interaction landscape of the GR in response to dexamethasone. | Identified over 30 agonist-specific interacting proteins, including novel co-regulators. nih.gov |
| Targeted Delivery | Nanoparticle Conjugation (ANANAS) | Loading of dexamethasone onto nanoparticles for targeted delivery using a biotin linker. | Enables controlled drug release in acidic environments, such as endosomes/lysosomes. nih.gov |
| Cell Sorting | Fluorescence-Activated Cell Sorting (FACS) | Used with biotinyl derivatives of ligands to facilitate the identification of binding proteins. | Provides a method to sort and analyze cells based on ligand binding. nih.gov |
| Cellular Imaging | Confocal Microscopy | Visualization of the cellular localization of biotinylated proteins following dexamethasone treatment. | Confirmed the nuclear translocation of GR upon dexamethasone binding. nih.gov |
Q & A
Q. What methodologies ensure reproducibility in in vivo pharmacokinetic studies of this compound?
- Methodological Answer: Use cannulated rodent models for serial blood sampling. Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Validate tissue distribution via whole-body autoradiography or MALDI-IMS .
Data Contradiction and Reproducibility
Q. How can researchers determine if conflicting data on this compound’s anti-inflammatory efficacy stem from model-specific biases?
Q. What steps mitigate false positives in high-content screening (HCS) using this compound-conjugated probes?
- Methodological Answer: Implement Z’-factor validation (>0.5) with control wells (untreated, maximal inhibition). Use automated image analysis (CellProfiler) with stringent thresholding. Replicate hits in orthogonal assays (e.g., flow cytometry vs. microscopy) .
Experimental Design and Validation
Q. Q. How should researchers optimize in situ hybridization protocols for this compound-labeled RNA probes?
Q. What validation criteria are essential for CRISPR-edited models studying this compound’s genomic effects?
Q. How can researchers leverage multi-omics approaches to map this compound’s metabolic fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
